6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound . It is used in proteomics research applications .
Synthesis Analysis
The synthesis of this compound has been mentioned in the context of the synthesis and evaluation of anticoronaviral activity of 6,7-Dimethoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-methylquinolin-1-ium Iodide . Another study discussed the synthesis and photochromic properties of new naphthopyrans . A third study mentioned the synthesis of this compound analogues as inhibitors of HIV-1 reverse transcriptase .Molecular Structure Analysis
The molecular formula of this compound is C18H21NO3 .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3, boiling point of 435.3±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, enthalpy of vaporization of 69.2±3.0 kJ/mol, flash point of 182.6±18.2 °C, index of refraction of 1.556, molar refractivity of 86.3±0.3 cm3, and a molar volume of 268.5±3.0 cm3 .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis with Isatin
A study demonstrates the reaction of 6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline with isatin, forming various derivatives. This reaction is relevant in the context of organic synthesis and the creation of complex organic compounds (Brouwer et al., 1972).
Formation of Tetrazolyl-Substituted Azocines
Research indicates the formation of tetrazolyl-substituted azocines using activated alkynes with this compound. This synthesis route is significant for creating specialized organic molecules with potential applications in various fields (Titov et al., 2018).
Optically Active Derivatives
A study focused on creating optically active diaryl tetrahydroisoquinoline derivatives, which have implications for stereochemistry and could be useful in catalyst design (Naicker et al., 2011).
Pharmacological and Biological Research
Anticonvulsant Effects
Certain derivatives of this compound have been found to exhibit anticonvulsant effects in animal models, suggesting potential applications in epilepsy treatment (Gitto et al., 2010).
Analgesic and Anti-Inflammatory Properties
Some derivatives demonstrate significant analgesic and anti-inflammatory effects, suggesting potential for medical applications as non-narcotic analgesics (Rakhmanova et al., 2022).
Local Anesthetic Activity
Studies indicate high local anesthetic activity in certain derivatives, which could lead to the development of new anesthetic agents (Azamatov et al., 2023).
Miscellaneous Applications
Ligand for σ2 Receptors
Screening for σ2 receptor ligands identified a compound containing this compound as a potential imaging agent for central nervous system disorders (Kim et al., 2022).
Use in Synthesis of Alkaloids
This compound is utilized in the enantioselective synthesis of various alkaloids, highlighting its role in the production of complex natural products (Blank & Opatz, 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-20-14-6-4-12(5-7-14)18-15-11-17(22-3)16(21-2)10-13(15)8-9-19-18/h4-7,10-11,18-19H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKDPQCXNBOIEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC(=C(C=C3CCN2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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